molecular formula C16H21NO2 B1222713 Nortilidine CAS No. 38677-94-0

Nortilidine

Cat. No. B1222713
CAS RN: 38677-94-0
M. Wt: 259.34 g/mol
InChI Key: PDJZPNKVLDWEKI-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-nortilidine is an ethyl 2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate that is ent-dextilidine in which one of the methyl groups attached to the nitrogen is replaced by hydrogen. ent-Dextilidine is metabolised to (1R,2S)-nortilidine by the liver. It has a role as a drug metabolite and a NMDA receptor antagonist. It is an enantiomer of a (1S,2R)-nortilidine.

Scientific Research Applications

Metabolism and Interaction with Cytochrome P450 Isozymes

Nortilidine, an active metabolite of Tilidine, is primarily metabolized through N-demethylation involving cytochrome P450 isozymes (CYPs), specifically CYP3A4 and CYP2C19. This process is crucial for understanding clinical drug interactions and the pharmacokinetics of Tilidine and Nortilidine (Weiss et al., 2008). Further studies have investigated the cytochrome P450 isozymes involved in the metabolism of Nortilidine to Bisnortilidine, revealing the involvement of CYP3A4, CYP2C19, and CYP2B6 (Wustrow et al., 2012).

Pharmacokinetics in Special Populations

Research has explored the pharmacokinetics of Tilidine and Nortilidine in patients with terminal renal failure, indicating that dialysis does not significantly affect the pharmacokinetics of Nortilidine and its inactive metabolite Bisnortilidine (Seiler et al., 2001). Additionally, the pharmacokinetics of Tilidine in patients with chronic pain and various comorbidities have been studied, showing variable concentrations of Nortilidine unaffected by comedication or reduced liver or kidney function (Wolfert et al., 2017).

Influence on Opioid Receptors

Nortilidine has been shown to selectively activate the Mu opioid (MOP) receptor, with research conducted on cloned opioid receptors to understand its specificity and mechanism of action (Thierry et al., 2005).

Analytical Methods for Detection

The development of sensitive and specific analytical methods for determining Nortilidine in biological specimens has been a subject of research. Gas-chromatographic techniques have been employed for the quantification of Nortilidine enantiomers in various biological samples, aiding in pharmacokinetic and forensic investigations (Hengy et al., 1978).

properties

CAS RN

38677-94-0

Product Name

Nortilidine

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl (1R,2S)-2-(methylamino)-1-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C16H21NO2/c1-3-19-15(18)16(13-9-5-4-6-10-13)12-8-7-11-14(16)17-2/h4-7,9-11,14,17H,3,8,12H2,1-2H3/t14-,16+/m0/s1

InChI Key

PDJZPNKVLDWEKI-GOEBONIOSA-N

Isomeric SMILES

CCOC(=O)[C@]1(CCC=C[C@@H]1NC)C2=CC=CC=C2

SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1(CCC=CC1NC)C2=CC=CC=C2

Other CAS RN

38677-94-0

synonyms

nortilidine
nortilidine, (1-S-trans)-isomer
nortilidine, (trans)-isomer
nortilidine, trans-(+)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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